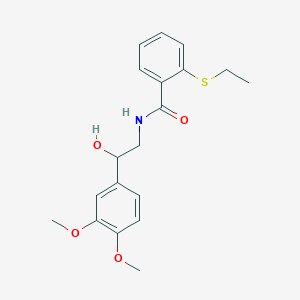

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities. Benzamides are amides where the amine group is directly bonded to a benzene ring. They are known to interact with various biological targets and have been studied for their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid or its derivatives with amines. In the context of the provided papers, similar compounds have been synthesized using different starting materials and methods. For instance, paper describes the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The synthesis process includes purification and characterization using spectroscopic methods such as IR, NMR, and elemental analysis. Similarly, paper reports the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety and various substituents that influence the compound's properties and biological activity. X-ray diffraction techniques are commonly used to determine the crystal structure of these compounds, as seen in paper , where the crystal structures of endo- and exo-2,3-dimethoxy-N-[8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]-benzamide hydrochloride were determined. Additionally, paper utilized X-ray single crystal diffraction and DFT calculations to analyze the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with metal ions to form coordination compounds, as described in paper . The study reports the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions, leading to the formation of coordination compounds with potential biological activities. The reactivity of the benzamide derivatives can also be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, as mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can provide insights into the stability and phase transitions of these compounds, as shown in paper for the polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide. The spectroscopic properties, including IR and NMR spectra, are also essential for characterizing the compounds and confirming their structures, as seen in papers and .

Applications De Recherche Scientifique

Synthesis Techniques

The Bischler-Napieralski reaction is a pivotal synthetic method that has been applied to derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide. For example, the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions yields 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process demonstrates the versatility of the compound in synthetic organic chemistry, particularly in generating complex heterocyclic structures with potential pharmacological properties (Browne, Skelton, & White, 1981).

Biological Evaluation and Activity

The compound's derivatives have shown significant biological activities in various assays. For instance, certain acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities. Among them, specific derivatives displayed notable effectiveness in preventing stress-induced gastric ulceration in rats, highlighting the therapeutic potential of these compounds in gastrointestinal disorders (Hosokami et al., 1992).

Antimicrobial and Antipathogenic Applications

Research into the antimicrobial and antipathogenic applications of benzamide derivatives, including those related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, has yielded promising results. Studies have demonstrated that certain acylthiourea derivatives exhibit significant interaction with bacterial cells, both in free and adherent states. These findings suggest the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties, particularly against strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-25-18-8-6-5-7-14(18)19(22)20-12-15(21)13-9-10-16(23-2)17(11-13)24-3/h5-11,15,21H,4,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJCAYZPYUDYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)

![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)

![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2523821.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2523825.png)